Cas no 1009747-81-2 (2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid)

2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid is a specialized sulfonamide derivative featuring a piperidine core and a propanoic acid moiety. Its structural design combines a sulfonyl group for enhanced binding affinity with a methoxyphenyl substituent, contributing to improved solubility and metabolic stability. The compound's amide linkage and carboxylic acid functionality provide versatility for further derivatization or conjugation, making it valuable in medicinal chemistry and drug development. Its well-defined stereochemistry and purity ensure reproducibility in research applications. This intermediate is particularly useful in synthesizing bioactive molecules targeting protease inhibition or receptor modulation, offering researchers a reliable building block for pharmaceutical exploration.
2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid structure
1009747-81-2 structure
Product name:2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid
CAS No:1009747-81-2
MF:C16H22N2O6S
MW:370.420683383942
CID:6260206
PubChem ID:47002105

2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid
    • 1009747-81-2
    • AKOS026953125
    • EN300-717823
    • 2-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]formamido}propanoic acid
    • 2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid
    • Inchi: 1S/C16H22N2O6S/c1-11(16(20)21)17-15(19)12-7-9-18(10-8-12)25(22,23)14-5-3-13(24-2)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)(H,20,21)
    • InChI Key: MNHXDDYWQNXWBX-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)OC)(N1CCC(C(NC(C(=O)O)C)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 370.11985760g/mol
  • Monoisotopic Mass: 370.11985760g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 572
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 121Ų

2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-717823-1.0g
2-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]formamido}propanoic acid
1009747-81-2
1g
$0.0 2023-06-06

Additional information on 2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid

Introduction to 2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid (CAS No. 1009747-81-2)

2-[[1-(4-Methoxyphenylsulfonylpiperidine-4-carbonyl)amino]propanoic acid], identified by its CAS number 1009747-81-2, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The unique structural features of this compound, particularly the presence of a piperidine core and a phenylsulfonyl group, contribute to its potential therapeutic applications.

The< strong>piperidine ring is a common pharmacophore in many bioactive molecules, known for its ability to enhance binding affinity and selectivity towards biological targets. In the case of 2-[[1-(4-Methoxyphenylsulfonylpiperidine-4-carbonyl)amino]propanoic acid], the piperidine moiety is further functionalized with an amino group and a carboxylic acid side chain, which can participate in various hydrogen bonding interactions. These interactions are crucial for the compound's ability to interact with biological receptors and enzymes, thereby modulating their activity.

The< strong>phenylsulfonyl group is another key structural feature that contributes to the compound's pharmacological properties. Sulfonyl groups are known for their ability to enhance metabolic stability and binding affinity, making them valuable in drug design. The presence of the< strong>4-methoxyphenyl substituent further enhances the compound's solubility and bioavailability, which are critical factors for its potential clinical applications.

In recent years, there has been growing interest in the development of novel therapeutic agents that target neurological disorders. The< strong>piperidine-sulfonyl scaffold of 2-[[1-(4-Methoxyphenylsulfonylpiperidine-4-carbonyl)amino]propanoic acid has shown potential in this area, particularly in the treatment of cognitive disorders such as Alzheimer's disease and Parkinson's disease. Studies have indicated that compounds with similar structural motifs can interact with specific neurotransmitter receptors, leading to improved cognitive function.

The carboxylic acid side chain of this compound also plays a significant role in its biological activity. Carboxylic acids are known to participate in various biochemical pathways, including enzyme inhibition and receptor binding. The presence of this functional group allows the compound to engage with multiple biological targets, potentially leading to synergistic therapeutic effects.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Molecular docking studies have revealed that 2-[[1-(4-Methoxyphenylsulfonylpiperidine-4-carbonyl)amino]propanoic acid can bind effectively to several key enzymes and receptors involved in neurological disorders. These findings have provided valuable insights into the compound's mechanism of action and have guided further optimization efforts.

The synthesis of this compound involves multi-step organic reactions, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as flow chemistry and catalytic methods, has improved the efficiency of these processes. Additionally, green chemistry principles have been applied to minimize waste and reduce environmental impact.

In conclusion, 2-[[1-(4-Methoxyphenylsulfonylpiperidine-4-carbonyl)amino]propanoic acid (CAS No. 1009747-81-2) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activity make it an attractive candidate for further research and development. As our understanding of its pharmacological properties continues to grow, this compound may play a crucial role in the treatment of various neurological disorders.

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